![molecular formula C20H17N3O3S B2520317 N1-(2-(benzo[b]tiofeno-2-il)-2-hidroxipropil)-N2-(2-cianofenil)oxalamida CAS No. 2034264-28-1](/img/structure/B2520317.png)

N1-(2-(benzo[b]tiofeno-2-il)-2-hidroxipropil)-N2-(2-cianofenil)oxalamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide" is a complex molecule that may be related to various biochemical and medicinal research areas. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant to its analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides includes the formation of a thiazole ring and subsequent sulfonamide coupling . Another relevant synthesis approach is the one-pot synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from oxirane-2-carboxamides, which involves the Meinwald rearrangement and a novel rearrangement sequence . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities such as the presence of an oxalamide group.

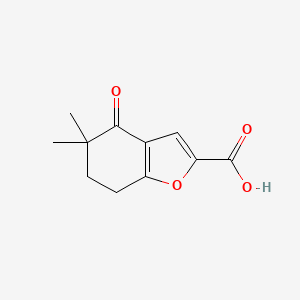

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the crystal structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was determined using X-ray single-crystal diffraction, revealing a half-chair conformation of the cyclohexene ring and a planar thiophene ring . This suggests that similar structural analysis techniques could be employed to determine the conformation and stereochemistry of "N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide".

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups and the reactions they undergo. The papers provided do not directly address the chemical reactions of the compound , but they do discuss the reactivity of similar functional groups. For example, the sulfonamide group in benzenesulfonamides is key to their activity as inhibitors , and the oxalamide group in the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides is central to the rearrangement reactions . These insights could guide the prediction of the reactivity of the oxalamide group in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its molecular structure. While the papers do not provide specific data on the physical and chemical properties of "N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide", they do describe properties of structurally related compounds. For instance, the solubility, melting point, and stability can be influenced by the presence of functional groups such as trifluoroacetamide . These properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Aplicaciones Científicas De Investigación

- Los derivados del tiofeno han captado el interés de los científicos debido a su potencial como compuestos biológicamente activos. Los investigadores exploran sus propiedades farmacológicas, incluidos los efectos anticancerígenos, antiinflamatorios, antimicrobianos e antihipertensivos .

- Las moléculas basadas en tiofeno desempeñan un papel crucial en los semiconductores orgánicos, los transistores de efecto de campo orgánico (OFET) y los diodos emisores de luz orgánicos (OLED) .

- Los derivados del tiofeno encuentran aplicaciones como inhibidores de la corrosión en la química industrial y la ciencia de los materiales .

- El sistema π fusionado con tiofeno del compuesto contribuye a una alta eficiencia cuántica de fotoluminiscencia .

Química Medicinal y Desarrollo de Fármacos

Semiconductores Orgánicos y Electrónica

Inhibición de la Corrosión

Ciencia de los Materiales y Optoelectrónica

Química de Polímeros y Cristales Líquidos

En resumen, “N1-(2-(benzo[b]tiofeno-2-il)-2-hidroxipropil)-N2-(2-cianofenil)oxalamida” es prometedor en múltiples dominios científicos, desde el desarrollo de fármacos hasta la ciencia de los materiales. Su combinación única de tiofeno y amidas abre caminos emocionantes para futuras investigaciones e innovación. 🌟 .

Mecanismo De Acción

Target of Action

Similar compounds with a benzo[b]thiophen-2-yl structure have been shown to have affinity towards 5-ht1a serotonin receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, and are often targeted by antidepressant and anxiolytic medications .

Mode of Action

Compounds with similar structures have been shown to interact with their targets through intramolecular charge-transfer (ict) transitions . This involves the transfer of an electron within the molecule, which can lead to changes in the molecule’s energy state and subsequent interactions with its target .

Biochemical Pathways

This could potentially lead to downstream effects on mood, anxiety, and sleep regulation .

Pharmacokinetics

The compound’s photophysical properties, such as its absorption bands and emission spectra, have been studied . These properties could potentially influence the compound’s bioavailability and pharmacokinetic behavior.

Result of Action

Similar compounds have been shown to exhibit photoluminescence emissions , which could potentially be used to track the compound’s distribution and interactions within cells.

Action Environment

The photophysical properties of similar compounds have been shown to be affected by the planarity of the aryl groups appended to the o-carborane . This suggests that the compound’s action could potentially be influenced by environmental factors that affect the conformation of its molecular structure.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Benzothiophene derivatives, to which this compound belongs, have been reported to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific nature of these interactions for this compound is not currently known.

Cellular Effects

Benzothiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(2-cyanophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-20(26,17-10-13-6-3-5-9-16(13)27-17)12-22-18(24)19(25)23-15-8-4-2-7-14(15)11-21/h2-10,26H,12H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCUFVXBWJWSKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide](/img/structure/B2520240.png)

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2520243.png)

![3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2520244.png)

![Ethyl 10-cyano-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-11-carboxylate](/img/structure/B2520245.png)

![N-(3-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2520250.png)

![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidino}-2-propen-1-one](/img/structure/B2520251.png)

![4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520253.png)

![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one](/img/structure/B2520255.png)

![1-Cyclohexyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2520256.png)

![[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2520257.png)